PACAP (1-27), humain, ovin, rat

Vue d'ensemble

Description

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is a neuropeptide that is a fragment of the larger pituitary adenylate cyclase activating polypeptide-38. This compound is found in humans, sheep, and rats. It is known for its potent activity as a receptor antagonist, particularly for receptors such as rat pituitary adenylate cyclase activating polypeptide receptor 1, rat vasoactive intestinal peptide receptor 1, and human vasoactive intestinal peptide receptor 2 .

Applications De Recherche Scientifique

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in conditions such as asthma, where it can reduce pulmonary resistance

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Target of Action

PACAP (1-27), human, ovine, rat, is the N-terminal fragment of PACAP-38 . It is a potent antagonist of PACAP receptors, with IC50 values of 3 nM, 2 nM, and 5 nM for rat PAC1, rat VPAC1, and human VPAC2, respectively . These receptors are primarily expressed in nervous tissues .

Mode of Action

PACAP (1-27) interacts with its targets, the PACAP receptors, to exert its effects. It has a distinct and much higher susceptibility to VIP-amino acid substitutions . It has potency and binding affinity to stimulate IP3 and cAMP formation in AR4-2J cells .

Biochemical Pathways

PACAP (1-27) is involved in the adenylate cyclase pathway, where it can stimulate adenylate cyclase much more potently than VIP . It also affects the MAPK signaling pathway and modulates the activation of NFκB .

Result of Action

PACAP (1-27) exerts a variety of biological actions, including activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator . It is involved in diverse biological functions such as the control of anterior pituitary hormone secretion, vasodilation, adrenaline secretion, insulin secretion, and immunosuppression .

Analyse Biochimique

Biochemical Properties

PACAP (1-27), human, ovine, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a potent PACAP receptor agonist, with IC50s of 3 nM, 2 nM, and 5 nM for PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 respectively .

Cellular Effects

PACAP (1-27), human, ovine, rat, has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator, in immune cells through its effect on MAPK signaling and modulation of activation of NFκB .

Molecular Mechanism

The molecular mechanism of PACAP (1-27), human, ovine, rat, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, for instance, it dramatically prevents injury of cultured renal proximal tubule cells caused by myeloma light chains through suppression of proinflammatory cytokines production, by inhibiting p38 MAPK and translocation of NFκB via both PAC1 and VPAC1 receptors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of PACAP (1-27), human, ovine, rat, change. It has been observed that it has potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .

Industrial Production Methods

Industrial production of pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, typically involving large-scale high-performance liquid chromatography systems .

Analyse Des Réactions Chimiques

Types of Reactions

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide’s structure and function.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used to oxidize specific amino acid residues within the peptide.

Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds within the peptide.

Substitution: Amino acid substitutions can be introduced during the synthesis process by incorporating different amino acids at specific positions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pituitary adenylate cyclase activating polypeptide-38: A longer form of the peptide with similar receptor binding properties.

Vasoactive intestinal peptide: Shares structural similarities and receptor interactions with pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat

Uniqueness

Pituitary adenylate cyclase activating polypeptide (1-27), human, ovine, rat is unique due to its specific receptor binding profile and potent activity as a receptor antagonist. Its shorter length compared to pituitary adenylate cyclase activating polypeptide-38 allows for more targeted studies and applications .

Propriétés

IUPAC Name |

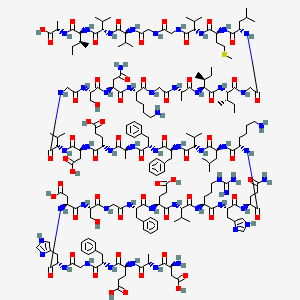

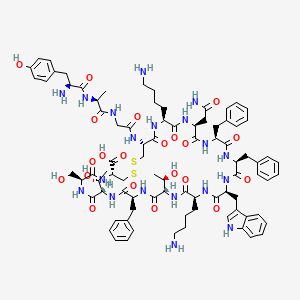

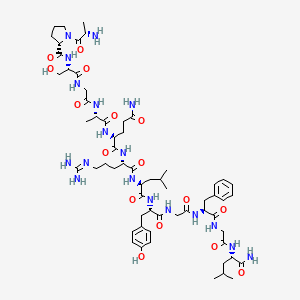

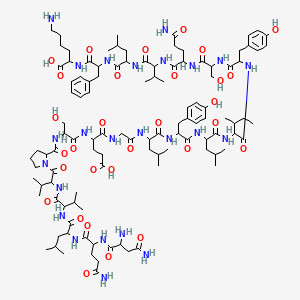

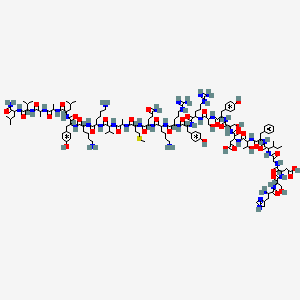

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGBUJXSKLDAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H224N40O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657520 | |

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3147.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127317-03-7 | |

| Record name | Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.